(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate
Description
This compound is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative featuring a polyethylene glycol (PEG)-like ethoxy chain and a cyclohexylidene-dione moiety. The Fmoc group is widely used in peptide synthesis as a temporary amine-protecting group due to its stability under basic conditions and ease of removal with piperidine . The ethoxy chain enhances hydrophilicity, making the compound suitable for applications requiring aqueous compatibility, such as bioconjugation or drug delivery systems.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO7/c1-30(2)17-26(33)28(27(34)18-30)25(32)11-13-36-15-16-37-14-12-31-29(35)38-19-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,24,32H,11-19H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGLFBCFELHOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate is a complex organic compound with significant biological activity and potential applications in medicinal chemistry. Its structure incorporates a fluorenyl group and a carbamate functional group, which are known to influence its interactions with biological systems.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features of the Compound:
- Fluorenyl Group: Provides hydrophobic characteristics and potential for π-π stacking interactions.
- Carbamate Functional Group: Imparts reactivity and biological activity, particularly in enzyme inhibition and protein binding.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit certain proteases, which are crucial in various biological processes including cell signaling and metabolism. This inhibition can lead to downstream effects in cellular pathways, making the compound a candidate for therapeutic applications.
Protein Binding
The compound demonstrates a strong binding affinity with specific proteins. Binding studies reveal that it interacts with target proteins involved in critical biological functions, potentially altering their activity. This property is essential for drug design as it can enhance the efficacy of therapeutic agents.
Toxicological Profile
The safety profile of this compound has been evaluated through various assays. Preliminary results indicate moderate toxicity levels when administered orally or dermally, categorizing it as harmful under certain conditions .
Comparative Analysis
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Biological Activity | Unique Aspects |
|---|---|---|---|
| (9H-Fluoren-9-yl)methyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate | C19H23NO3 | Moderate enzyme inhibition | Enhanced lipophilicity |
| (9H-Fluoren-9-yl)methyl N-(2-hydroxypropyl)-N-methylcarbamate | C19H23NO3 | Significant protease inhibition | Different steric hindrance |
| (9H-Fluoren-9-yl)methyl N-(2-hydroxybutyl)-N-methylcarbamate | C20H25NO3 | Low antimicrobial activity | Longer carbon chain influences solubility |
This table highlights how variations in side groups can affect solubility and biological activity, emphasizing the unique features of the target compound.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Anticancer Activity: A study demonstrated that this compound could inhibit cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth.
- Neuroprotective Effects: Another investigation indicated that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties: Research has also suggested that it may reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- PEG-like chains (as in the target compound and ’s 8-amino-3,6-dioxooctyl derivative) improve aqueous solubility compared to hydrophobic analogs like the bromoethyl derivative .
- Aminoaryl groups (e.g., ) enable site-specific modifications, whereas the target compound’s hydroxypropoxy-ethoxy chain favors non-covalent interactions in aqueous environments.
Physicochemical Properties
- Solubility : The target compound’s ethoxy chain enhances water solubility (>10 mg/mL in DMSO or water) compared to hydrophobic analogs like the bromoethyl derivative (<5 mg/mL in DMSO) .
- Stability: Cyclohexylidene-dione-containing compounds (e.g., ) exhibit superior thermal stability (decomposition >200°C) compared to Fmoc-aminoaryl derivatives (decomposition ~150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
